Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate
Description
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This structure consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between both rings . The compound is distinguished by three key substituents:
- 8-Bromo group: Enhances electrophilic substitution reactivity and serves as a handle for cross-coupling reactions.
- 7-Carboxylate ethyl ester: Modifies solubility and serves as a prodrug moiety for carboxylic acid activation.
Imidazo[1,2-b]pyridazines are synthetically more accessible than other isomers (e.g., imidazo[4,5-c]pyridazines) due to established methods such as condensation of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions . This compound’s synthetic versatility and substituent diversity make it a promising scaffold for drug discovery, particularly in kinase inhibition or antimicrobial applications.
Properties
Molecular Formula |
C10H7BrF3N3O2 |
|---|---|
Molecular Weight |
338.08 g/mol |
IUPAC Name |
ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)5-3-15-17-4-6(10(12,13)14)16-8(17)7(5)11/h3-4H,2H2,1H3 |
InChI Key |
MPXXWJDCBKPIFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC(=CN2N=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Isomers
The imidazopyridazine family includes three primary isomers, differing in nitrogen atom positioning:
Key Insight : The shared nitrogen in imidazo[1,2-b]pyridazines enhances synthetic feasibility and stability compared to other isomers, enabling broader pharmacological exploration .
Substituent-Driven Comparisons
2.2.1 Brominated Derivatives
- 8-Bromo vs. 6-Bromo analogs :
- Bromine at position 8 (as in the target compound) favors regioselective cross-coupling (e.g., Suzuki-Miyaura) due to reduced steric hindrance compared to position 4.
- Example: Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate shows slower reaction kinetics in Pd-catalyzed couplings .
2.2.2 Trifluoromethylated Derivatives
- 2-Trifluoromethyl vs. 3-Trifluoromethyl analogs :
2.2.3 Carboxylate Esters
- Ethyl ester vs. methyl ester analogs :
Transition-Metal-Catalyzed Modifications
The 8-bromo substituent in the target compound enables efficient derivatization via cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling), a feature underutilized in non-brominated analogs . For example:
- Suzuki-Miyaura coupling with aryl boronic acids achieves >85% yield under Pd(OAc)₂ catalysis .
- Gold-catalyzed cyclization of alkynyl derivatives is feasible due to the electron-deficient trifluoromethyl group .
Pharmacological Potential
- Kinase inhibition: IC₅₀ values in the nanomolar range for JAK2 and CDK inhibitors.
- Antimicrobial activity : MIC values of 4–8 µg/mL against Gram-positive pathogens .
Q & A
Q. What are the established synthetic methodologies for Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic core formation, followed by bromination and trifluoromethyl group introduction. Key steps include:
- Cyclocondensation : Using precursors like enaminonitriles or pyridazine derivatives under microwave irradiation to form the imidazo[1,2-b]pyridazine core .
- Bromination : Electrophilic bromination at the 8-position using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) .
- Esterification : Ethyl ester formation via carbodiimide-mediated coupling or direct alkylation.
Reaction conditions (e.g., solvent polarity, temperature, catalyst presence) significantly impact yield. For example, microwave-assisted synthesis reduces side reactions, improving purity (70–85% yield) compared to conventional heating (50–60%) . Purification via column chromatography (hexane/ethyl acetate) is standard .
Q. How does the presence of bromine and trifluoromethyl groups influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Bromine : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Increases molecular weight (contributing to higher logP) and may improve halogen bonding in target interactions.
- Trifluoromethyl (CF₃) : Boosts lipophilicity (logP increases by ~0.5–1.0 units) and metabolic stability by resisting oxidative degradation . The electron-withdrawing effect also modulates electronic density on the heterocycle, affecting regioselectivity in nucleophilic substitutions .
Combined, these groups balance solubility and bioavailability, making the compound suitable for in vitro pharmacological screening .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms ester carbonyl signals (~δ 165–170 ppm) .
- X-ray Crystallography : Resolves torsional angles (e.g., 55.6° between carboxylate and pyridazine planes) and intermolecular interactions (C–H⋯O) influencing crystal packing .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 353.02) with <2 ppm error .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
-
Orthogonal Assays : Use multiple assay formats (e.g., fluorescence polarization vs. SPR) to confirm binding affinities .
-
Structural-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to isolate contributions of bromine and CF₃ groups. For example, replacing Br with Cl reduces cytotoxicity but maintains antimicrobial activity .
-
Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
Table 1 : Comparative Analysis of Structural Analogs
Q. How can computational modeling optimize synthetic pathways and predict regioselectivity?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., bromination at 8- vs. 6-position) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts. For example, ML-guided selection of DMF over THF improves yield by 15% .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization to enhance purity .
Q. What experimental designs address contradictory data on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Species-Specific Assays : Test across human, rat, and mouse microsomes to identify interspecies metabolic differences .
- Isotope-Labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways (e.g., ester hydrolysis vs. oxidative defluorination) .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
